molecular formula C14H17N5O2 B2878019 N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}oxolane-3-carboxamide CAS No. 2034234-41-6

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}oxolane-3-carboxamide

Cat. No.: B2878019
CAS No.: 2034234-41-6
M. Wt: 287.323
InChI Key: XGVPCMUYULEDHM-UHFFFAOYSA-N
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Description

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}oxolane-3-carboxamide is a heterocyclic compound that features both pyrazine and imidazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of multiple nitrogen atoms in the structure can contribute to various interactions with biological targets, making it a promising candidate for drug development.

Preparation Methods

The synthesis of N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}oxolane-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the condensation of pyrazin-2-amine with an appropriate carboxylic acid derivative, followed by cyclization and functional group modifications. For instance, the reaction of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of titanium tetrachloride can yield an intermediate, which can then undergo further reactions to form the desired compound .

Chemical Reactions Analysis

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The presence of nitrogen atoms allows for nucleophilic substitution reactions, where halogenated derivatives can be replaced by other nucleophiles.

    Coupling Reactions: Suzuki cross-coupling reactions can be used to introduce various aryl or heteroaryl groups.

Scientific Research Applications

N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}oxolane-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}oxolane-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the pyrazine and imidazole rings allows for hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar compounds to N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}oxolane-3-carboxamide include:

This compound stands out due to its unique combination of pyrazine and imidazole rings, which can provide distinct biological and chemical properties.

Properties

IUPAC Name

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c20-14(11-1-8-21-10-11)18-5-7-19-6-4-17-13(19)12-9-15-2-3-16-12/h2-4,6,9,11H,1,5,7-8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVPCMUYULEDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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